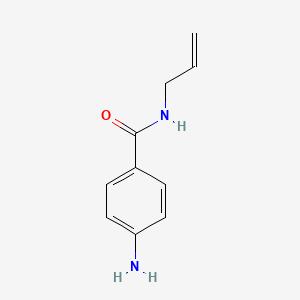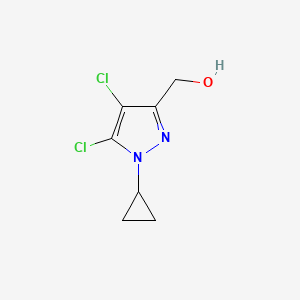
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol, also known as 4,5-DCPP, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 4,5-DCPP has been studied for its potential uses in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Synthesis of Derivatives
- Ultrasonic-Promoted Synthesis : Ultrasonics has been used to synthesize derivatives of (4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol. This method offers advantages such as shorter reaction times and good yields (Trilleras et al., 2013).
Antimicrobial and Analgesic Activity
- Antimicrobial and Analgesic Properties : Certain derivatives have shown pronounced antimicrobial and analgesic activities. Molecular docking studies also indicate a high receptor affinity for these compounds (Jayanna et al., 2013).
Structural Characterization
- Crystallography Studies : The structural characterization of certain derivatives has been achieved through crystallography, providing insights into their molecular geometry (Fu-Rong Li et al., 2012).
Anticancer and Antimicrobial Agents
- Potential as Anticancer Agents : Some derivatives have demonstrated potential as anticancer agents. They have been studied for their in vitro antibacterial and antifungal activities, showing effectiveness against pathogenic strains (Kanubhai D. Katariya et al., 2021).
Novel Synthesis Methods
- Innovative Synthesis Techniques : New methods for synthesizing derivatives have been developed, involving Knoevenagel/Michael/aldol reactions. These techniques contribute to the expansion of available compounds in this chemical class (Hote & Lokhande, 2014).
Antiinflammatory and Antibacterial Properties
- Use in Antiinflammatory and Antibacterial Applications : Microwave-assisted synthesis of derivatives has led to compounds with significant in vivo antiinflammatory and potent antibacterial activities. Molecular docking studies suggest their potential utility in antiinflammatory applications (Ravula et al., 2016).
Cytotoxicity Studies
- Cytotoxicity in Human Leukocytes : Some derivatives have shown significant cytotoxicity in human leukocytes at higher concentrations. This highlights the potential biological impacts of these compounds (Bonacorso et al., 2016).
Crystal Synthesis and Characterization
- Crystal Growth and Stability Analysis : The synthesis and characterization of pyrazole derivatives have involved studies on crystal stability and decomposition. This research has implications for the use of these compounds in various applications (Vyas et al., 2012).
Antimicrobial and Anticancer Activities
- Evaluation as Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, with some showing higher activity than standard drugs. This research highlights the therapeutic potential of these compounds (Hafez et al., 2016).
Chemical Synthesis and Bioactivity
- Novel Derivatives and Bioactivity : The synthesis of novel quinoline derivatives containing pyrazoline and pyridine analogues has been explored. These compounds have been tested for antibacterial, antifungal, and cytotoxic activities, providing valuable information for drug development (Desai et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(4,5-dichloro-1-cyclopropylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c8-6-5(3-12)10-11(7(6)9)4-1-2-4/h4,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERFVSZHVPKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C(=N2)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)
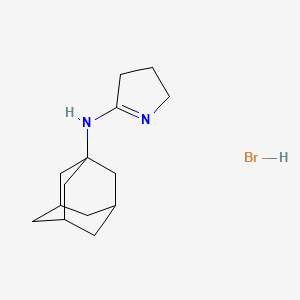
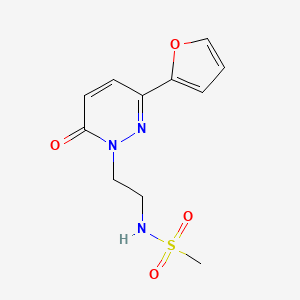
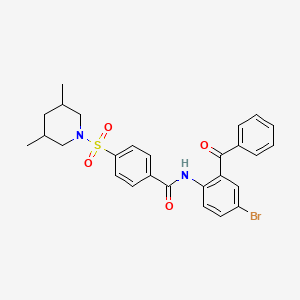
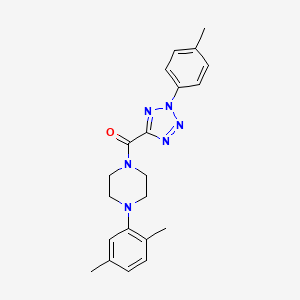
![3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid](/img/structure/B2418678.png)
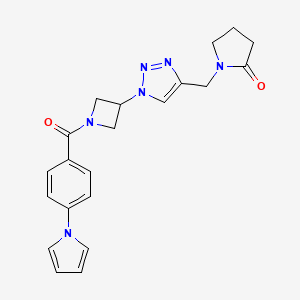
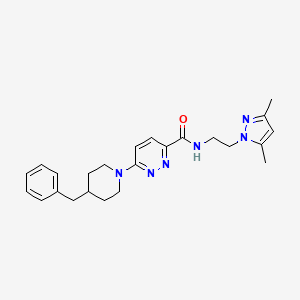
![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)
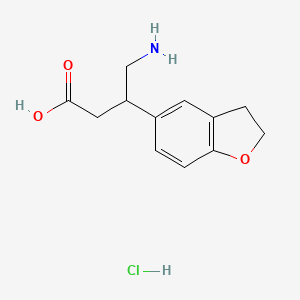
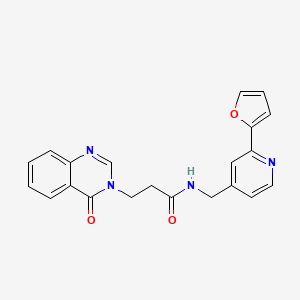
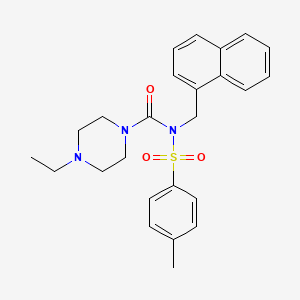
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2418689.png)
